Cochinmicin I
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Overview
Description
Cochinmicin I is a natural product found in Microbispora with data available.
Scientific Research Applications
Synthesis and Biosynthesis
Cochinmicin I is a dihydroxyphenylglycine-containing cyclodepsipeptide, notable for its endothelin receptor antagonist activity. A study focused on its total synthesis and the identification of the cochinmicin biosynthesis gene cluster. This research is significant due to the racemization-prone nature of dihydroxyphenylglycine and the synthetic challenges it presents. The study also explored a non-natural derivative of this compound, known as Cochinmicin VI (Schnegotzki et al., 2022).
Bioactive Applications and Drug Delivery Systems
The interaction of C.I. Natural Red 4, also known as carmine or cochineal, with the spongin-based fibrous skeleton of the marine demosponge Hippospongia communis was investigated. This study confirmed the effectiveness of this method in developing novel dye/biopolymer hybrid materials. Such hybrids are potentially attractive for bioactive applications and drug delivery systems (Norman et al., 2014).
Photocatalytic Degradation Activity
A study on the green synthesis of silver nanoparticles using cochineal dye highlighted its potential in pharmaceutical and biomedical applications. The synthesized silver nanoparticles showed significant photocatalytic degradation activity of methylene blue dye under direct solar light irradiation, demonstrating the utility of cochineal dye in environmental applications (Kumar et al., 2016).
Ribosome-Inactivating Protein Research
Cochinin B, a novel ribosome-inactivating protein (RIP) isolated from the seeds of Momordica cochinchinensis, was studied for its N-glycosidase activity and cytotoxicity against various cell lines. This research contributes to the understanding of RIPs and their potential therapeutic applications in treating cancer (Chuethong et al., 2007).
Properties
CAS No. |
143728-97-6 |
---|---|
Molecular Formula |
C46H47N7O12 |
Molecular Weight |
889.9 g/mol |
IUPAC Name |
N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63) |
InChI Key |
BAIAJPQVHAPGNS-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 |
146925-27-1 | |
Synonyms |
cochinmicin I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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